molecular formula C10H14 B1472685 2-Methyl-1-phenylpropane-D14 CAS No. 350818-58-5

2-Methyl-1-phenylpropane-D14

Cat. No.: B1472685
CAS No.: 350818-58-5
M. Wt: 148.3 g/mol
InChI Key: KXUHSQYYJYAXGZ-QUMROUDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-phenylpropane-D14 is the labelled analogue of 2-Methyl-1-phenylpropane . It is an impurity in the synthesis of Ibuprofen and is used as a reagent in the synthesis of quinoline-substituted furanone derivatives . The molecular formula is C10D14 and the molecular weight is 148.31 .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclic benzene or phenyl group, a two-carbon ethyl moiety, and a terminal nitrogen . The InChI key is KXUHSQYYJYAXGZ-QUMROUDOSA-N .


Physical And Chemical Properties Analysis

This compound is a colorless liquid . It is insoluble in water . The compound has a molecular weight of 148.31 . The InChI key is KXUHSQYYJYAXGZ-QUMROUDOSA-N .

Scientific Research Applications

Synthesis and Chemical Reactivity
2-Methyl-1-phenylpropane-D14, a derivative of 2-Methyl-1-phenylpropane, is utilized in various chemical synthesis processes, emphasizing its role in the preparation of optically pure aromatic molecules. For instance, different microbial biotransformations have been employed to prepare chiral aromatic compounds like 2-methyl-3-phenyl-1-propanol and 2-methyl-3-phenylpropanal, showcasing the compound's versatility in stereoselective microbial preparations (Contente et al., 2012). Similarly, a three-step synthesis process of 1,1-dimethoxy-2-phenylpropane was demonstrated, starting from 2-phenylpropene, which further underlines the compound's application in creating high-purity chemical intermediates for various industries (Hájek et al., 2002).

Material Science and Catalysis
In material science, the structural properties and reactivity of 2-Methyl-1-phenylpropane derivatives are explored to enhance the efficiency of catalytic processes. For example, palladium complexes of 1,2-bis(ditertbutylphosphinomethyl)benzene catalyzed the methoxycarbonylation of alkynes, illustrating how modifications in the compound's structure can lead to highly selective formation of unsaturated or saturated esters, crucial for polymer and pharmaceutical manufacturing (Magro et al., 2010).

Pharmacological Research
Pharmacological research also benefits from derivatives of 2-Methyl-1-phenylpropane, as demonstrated in studies exploring antimicrobial properties. Compounds derived from 3-phenylpropane hydrazide showed significant antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Fuloria et al., 2009). These findings suggest the compound's derivatives could be key in discovering novel therapeutic substances.

Environmental Science
In environmental science, the synthesis and application of isotopically labeled compounds, like bisphenol A-d14, for analytical purposes in detecting environmental pollutants underscore the compound's relevance. Such applications demonstrate its utility in enhancing the accuracy of environmental monitoring and pollutant analysis, critical for assessing contamination and ecological impact (Varelis & Balafas, 2000).

Biochemical Analysis

Cellular Effects

2-Methyl-1-phenylpropane-D14 influences various cellular processes by serving as a tracer in metabolic studies. It helps in understanding cell signaling pathways, gene expression, and cellular metabolism. The compound’s stable isotope labeling enables researchers to monitor its distribution and effects on different cell types, providing insights into how it affects cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors in long-term studies. Researchers have observed that the compound remains stable under specific conditions, allowing for extended analysis of its effects on cellular functions in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can be used effectively as a tracer without causing adverse effects. At higher doses, there may be toxic or adverse effects, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s stable isotope labeling allows for precise tracking of its metabolic flux and the levels of metabolites it influences. This information is crucial for understanding its role in biochemical processes and its impact on metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its stable isotope labeling facilitates the study of its localization and accumulation in different cellular compartments. This information is vital for understanding how the compound is processed and utilized within biological systems .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding its localization helps in determining its activity and function within cells. The compound’s stable isotope labeling provides detailed insights into its subcellular distribution and its effects on cellular functions .

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-9(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D2,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUHSQYYJYAXGZ-QUMROUDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-phenylpropane-D14
Reactant of Route 2
2-Methyl-1-phenylpropane-D14
Reactant of Route 3
Reactant of Route 3
2-Methyl-1-phenylpropane-D14
Reactant of Route 4
Reactant of Route 4
2-Methyl-1-phenylpropane-D14
Reactant of Route 5
Reactant of Route 5
2-Methyl-1-phenylpropane-D14
Reactant of Route 6
Reactant of Route 6
2-Methyl-1-phenylpropane-D14

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.